N-(5-phenylfur-2-yl)methyl hydroxylamine
Description
N-(5-Phenylfur-2-yl)methyl hydroxylamine is a hydroxylamine derivative featuring a furan ring substituted with a phenyl group at the 5-position and a hydroxylamine (-NH-OH) functional group attached via a methylene bridge. This compound is of interest due to its structural hybridity, combining the aromaticity of the phenyl-furan system with the redox-active hydroxylamine moiety. Its synthesis typically involves condensation reactions or acid-catalyzed transformations, though isolation can be challenging due to instability under acidic or oxidative conditions . The compound’s reactivity and applications are influenced by its ability to participate in cycloadditions, redox processes, and supramolecular interactions, as observed in crystal structure analyses .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-[(5-phenylfuran-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C11H11NO2/c13-12-8-10-6-7-11(14-10)9-4-2-1-3-5-9/h1-7,12-13H,8H2 |
InChI Key |
OGJNPUQRXRVPEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[(5-Methylfuran-2-yl)methyl]cyclohexamine
- Structural Differences : The methyl substituent on the furan ring (vs. phenyl in the target compound) reduces steric bulk and alters electronic properties.
- Synthesis & Stability : Synthesized via nitrone dehydration, this compound exhibits low yields (3% after 14 h), highlighting the retarding effect of methyl groups on reaction kinetics compared to phenyl substituents, which may enhance stabilization through π-π interactions .
- Applications: Limited utility in catalysis due to poor efficiency, contrasting with phenyl-substituted derivatives that show promise in supramolecular chemistry .
1-(Furan-2-yl)-N-(5-Phenyl-1,3,4-oxadiazol-2-yl) Methanimine (Fa)
- Structural Differences : Replaces the hydroxylamine group with a methanimine (-CH=N-) linked to a 1,3,4-oxadiazole ring.
- Synthesis : Prepared via acid-catalyzed condensation (H₂SO₄, reflux), yielding 65% product. The absence of hydroxylamine simplifies isolation compared to the target compound’s sensitivity to acids .
- Spectroscopic Data : IR shows C=N stretch at 1622 cm⁻¹, distinct from hydroxylamine’s N-O stretch (~3380 cm⁻¹ in related compounds) .
N-Phenyl-2-Furohydroxamic Acid (11)
- Functional Group Variation : Contains a hydroxamic acid (-CONH-OH) instead of hydroxylamine.
- Stability : Hydroxamic acids are generally more stable than hydroxylamines under physiological conditions, impacting their suitability for drug design .
N-[(5-Iodofuran-2-yl)methyl]-2-Methylpropan-2-aminium Maleate
- Structural Analogues : Substitution of phenyl with iodo or methyl groups on the furan ring.
- Crystal Packing : The phenyl group in the target compound facilitates face-to-face π-stacking and hydrogen bonding (N-H⋯O, O-H⋯O), whereas iodo derivatives exhibit halogen bonding (C-I⋯O), altering supramolecular architectures .
- Thermal Stability: Phenyl-substituted derivatives show higher melting points (e.g., 216°C for cinnoline derivatives ) compared to iodinated analogues (62°C for isothiocyanate derivatives ).
Comparative Data Tables
Table 1: Physical and Spectral Properties
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